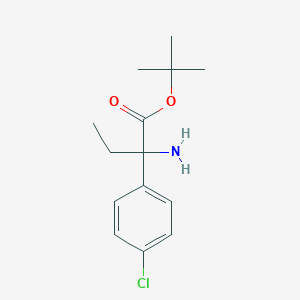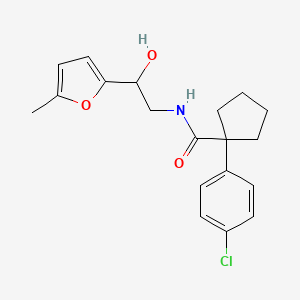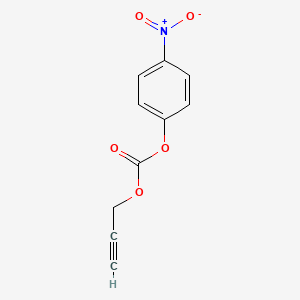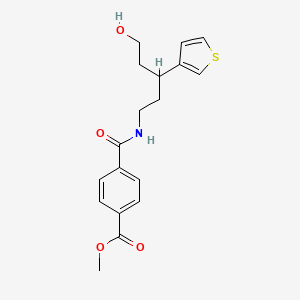
3-(4-Chloro-3-nitrophenyl)-1-(4-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Chloro-3-nitrophenyl)-1-(4-chlorophenyl)urea” is a urea derivative. Urea derivatives are often used in various fields such as medicine, agriculture, and materials due to their versatile properties .
Molecular Structure Analysis
The molecular structure of this compound would consist of two phenyl rings, one with a nitro group and a chlorine atom, and the other with just a chlorine atom, connected by a urea linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the nitro group and the chlorine atoms in this compound would likely make it relatively polar and could affect its solubility in various solvents .Aplicaciones Científicas De Investigación
Urea Biosensors
The development of urea biosensors highlights the critical role of detecting and quantifying urea concentration in various fields including healthcare and environmental monitoring. Urea biosensors utilize the enzyme urease as a bioreceptor element, incorporating advanced materials for enzyme immobilization to enhance the sensor's performance. These sensors are vital in diagnosing diseases related to abnormal urea levels and in monitoring urea concentration in environmental samples (Botewad et al., 2021).
Urease Inhibitors
Urease inhibitors have been studied for their potential applications in treating infections caused by urease-producing bacteria such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research in this area focuses on various chemical groups capable of inhibiting urease activity, highlighting the need for safer and more effective urease inhibitors in medical applications (Kosikowska & Berlicki, 2011).
Proteostasis Maintenance
4-Phenylbutyric acid (4-PBA) is used clinically to treat urea cycle disorders and has been explored for its capacity to act as a chemical chaperone. This substance helps prevent misfolded protein aggregation and alleviates endoplasmic reticulum stress, which is crucial in maintaining cellular proteostasis and potentially alleviating various pathologies (Kolb et al., 2015).
Nitrogen Fertilizer Efficiency
The application of urease inhibitors to urea-based fertilizers is a significant area of research aimed at reducing nitrogen loss through ammonia volatilization. This not only improves the efficiency of urea fertilizers but also minimizes environmental impacts. Compounds such as N-(n-butyl)thiophosphoric triamide (NBPT) are effective in retarding urea hydrolysis, thereby enhancing nitrogen use efficiency in agricultural applications (Bremner, 1995).
Hydrogen Carrier for Energy Supply
Urea has been explored as a potential hydrogen carrier for fuel cell power, due to its abundance, non-toxic nature, and ease of transport and storage. This application could represent a sustainable solution for future energy supplies, leveraging urea's properties for efficient hydrogen storage and transport (Rollinson et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O3/c14-8-1-3-9(4-2-8)16-13(19)17-10-5-6-11(15)12(7-10)18(20)21/h1-7H,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHYZWAMYFVJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-3-nitrophenyl)-N'-(4-chlorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2694017.png)


![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N'-isopropylurea](/img/structure/B2694020.png)
![1-(4-chlorophenyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2694026.png)
![N-(3,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2694027.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2694028.png)
![tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B2694030.png)



![(Z)-N'-((1H-indol-3-yl)methylene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide](/img/structure/B2694036.png)
![4-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2694037.png)
![N-[(Z)-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylideneamino]-2,3-dimethylquinoxaline-6-carboxamide](/img/structure/B2694039.png)